molecular formula C4H7NO3 B14036848 (2R,3R)-3-aminooxetane-2-carboxylic acid CAS No. 108865-79-8

(2R,3R)-3-aminooxetane-2-carboxylic acid

Cat. No.: B14036848
CAS No.: 108865-79-8
M. Wt: 117.10 g/mol
InChI Key: UTIYGJDWWLIDQY-PWNYCUMCSA-N
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Description

(2R,3R)-3-aminooxetane-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an oxetane ring and an amino group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the epoxidation of alkenes using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), followed by ring-opening reactions . Another approach is the intramolecular cyclization of halohydrins through intramolecular S_N2 reactions .

Industrial Production Methods

Industrial production of (2R,3R)-3-aminooxetane-2-carboxylic acid may involve optimized fermentation processes using engineered microorganisms. For example, engineered strains of Serratia marcescens have been used to produce similar compounds like (2R,3R)-2,3-butanediol . These processes often involve the overexpression of key enzymes and optimization of fermentation conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-aminooxetane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Amides and sulfonamides.

Scientific Research Applications

(2R,3R)-3-aminooxetane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-3-aminooxetane-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-3-aminooxetane-2-carboxylic acid is unique due to its oxetane ring structure combined with an amino and carboxylic acid group.

Properties

CAS No.

108865-79-8

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

(2R,3R)-3-aminooxetane-2-carboxylic acid

InChI

InChI=1S/C4H7NO3/c5-2-1-8-3(2)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3-/m1/s1

InChI Key

UTIYGJDWWLIDQY-PWNYCUMCSA-N

Isomeric SMILES

C1[C@H]([C@@H](O1)C(=O)O)N

Canonical SMILES

C1C(C(O1)C(=O)O)N

Origin of Product

United States

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